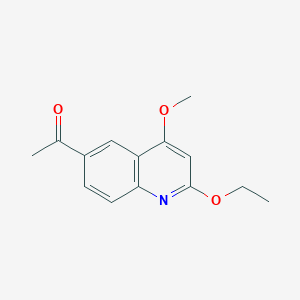

1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone

Description

1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone is a quinoline derivative featuring an ethoxy group at position 2, a methoxy group at position 4, and an acetyl substituent at position 6. Quinoline derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects, which are influenced by substituent patterns and molecular interactions .

Properties

CAS No. |

83938-91-4 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone |

InChI |

InChI=1S/C14H15NO3/c1-4-18-14-8-13(17-3)11-7-10(9(2)16)5-6-12(11)15-14/h5-8H,4H2,1-3H3 |

InChI Key |

XCNYFNMQIVYDBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(C=C(C=C2)C(=O)C)C(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone typically involves the reaction of 2-ethoxy-4-methoxyquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

2-Ethoxy-4-methoxyquinoline+Ethanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon and conditions like elevated temperatures and pressures.

Major Products

Oxidation: Quinoline-6-carboxylic acid derivatives.

Reduction: 1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanol.

Substitution: Various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone serves as an intermediate in the synthesis of various pharmaceutical agents. The presence of the quinoline ring enhances its biological activity, particularly against neurological and inflammatory diseases. Research indicates that derivatives of quinoline can interact with specific enzymes and receptors, making them valuable in drug development.

Key Findings :

- Neuroprotective Effects : Studies have shown that quinoline derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders .

- Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting therapeutic potential in conditions like arthritis .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure facilitates various chemical reactions, including:

- Alkylation Reactions : The ethoxy group can participate in nucleophilic substitutions, leading to the formation of new carbon-carbon bonds.

- Bromination Processes : The compound can be brominated to yield derivatives with enhanced biological properties .

The biological activities associated with this compound are diverse and noteworthy:

Antimicrobial Activity

Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing efficacy similar to other known antimicrobial agents.

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Moderate |

Anticancer Activity

The potential anticancer properties of this compound have been explored in several studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Case Study 1: Neuroprotective Effects

A study published in Pharmacology Research investigated the neuroprotective effects of a related quinoline derivative on rat models of Parkinson's disease. Results indicated a significant reduction in neuroinflammation and improved motor function post-treatment.

Case Study 2: Anticancer Efficacy

In vitro experiments conducted on MCF-7 cells revealed that treatment with this compound led to apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s quinoline core and substituent positions are critical determinants of its physicochemical and biological behavior. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Quinoline-Based Ethanones

Key Observations :

- Substituent Polarity: The ethoxy and methoxy groups in the target compound reduce polarity compared to hydroxylated analogs (e.g., 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone), likely decreasing aqueous solubility but improving membrane permeability .

- Crystal Packing : Chloro and phenyl substituents in analogs (e.g., ) promote π-π stacking and C–H···O hydrogen bonds, whereas ethoxy/methoxy groups may favor weaker van der Waals interactions .

Key Observations :

- Hydroxylation vs. Methoxylation: Hydroxylated ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit stronger α-glucosidase inhibition due to H-bond donor capacity, whereas methoxy/ethoxy groups reduce this effect .

Crystallographic Data :

- Packing Interactions: Chloro-substituted quinolines () form centrosymmetric dimers via C–H···O bonds and π-π stacking (3.656 Å spacing). Ethoxy/methoxy groups may disrupt such packing due to steric effects .

- Torsional Angles: In analogs, dihedral angles between quinoline rings and substituents (e.g., 74.43° for phenyl groups) influence molecular rigidity and intermolecular interactions .

Biological Activity

1-(2-Ethoxy-4-methoxyquinolin-6-yl)ethanone is a compound derived from the quinoline family, which has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring system with ethoxy and methoxy substituents. Its chemical formula is . The specific arrangement of these functional groups is crucial for its biological activity, influencing how the compound interacts with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a study reported that quinolone chalcone derivatives targeting tubulin showed potent anti-proliferative activity, suggesting that similar mechanisms may be applicable to this compound . The presence of the methoxy group at specific positions on the quinoline ring has been shown to enhance cytotoxicity, with optimal positioning leading to increased efficacy against cancer cells .

Table 1: Anti-Proliferative Activity of Quinoline Derivatives

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| CTR-20 | MDA-MB231 | 0.232 |

| CTR-21 | MDA-MB468 | 0.0164 |

| CTR-40 | HeLa | 0.036 |

The structure-activity relationship (SAR) studies indicate that the introduction of an ethoxy group can significantly alter the anti-proliferative potency compared to methoxy groups alone . For example, replacing a methoxy group with an ethoxy group resulted in a 23-fold decrease in GI50, showcasing the importance of functional group positioning on biological activity .

Antimicrobial Properties

In addition to anticancer effects, quinoline derivatives have been evaluated for their antimicrobial activity. Studies have demonstrated that certain derivatives exhibit potent antibacterial properties against resistant strains such as MRSA and VRE. For instance, compounds with similar structural features to this compound were shown to have minimum inhibitory concentrations (MICs) as low as 1.5 µg/mL against various bacterial strains .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 6 | MRSA | 1.5 |

| Compound 7 | VRE | 3.0 |

| Compound 8 | C. difficile | 1.0 |

In Vitro Studies

In vitro studies have consistently shown that derivatives like this compound can inhibit cell proliferation in various cancer cell lines. The use of assays such as the Sulforhodamine B (SRB) assay has been pivotal in quantifying these effects, revealing significant cytotoxicity at low concentrations .

In Vivo Efficacy

Further investigations into the in vivo efficacy of quinoline derivatives are essential for understanding their therapeutic potential. One study evaluated a related compound's effectiveness in a mouse model challenged with C. difficile, demonstrating improved survival rates and reduced symptoms upon treatment . Such findings highlight the potential for clinical applications of compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.